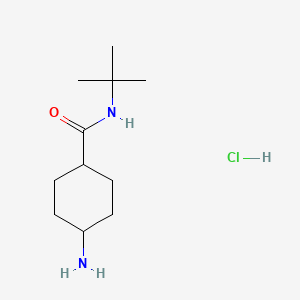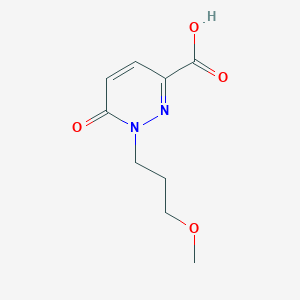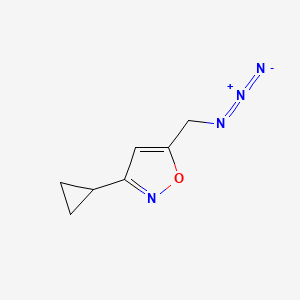
trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride, also known as LY404039, is a chemical compound with the molecular formula C11H23ClN2O and a molecular weight of 234.77 g/mol. This compound is known for its role as a drug that targets the metabotropic glutamate receptor.
Métodos De Preparación
The synthesis of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: Starting with a suitable cyclohexane derivative, the tert-butyl group is introduced.
Carboxamide formation: The carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Aplicaciones Científicas De Investigación
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: As LY404039, it is investigated for its potential therapeutic effects on neurological disorders by targeting the metabotropic glutamate receptor.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride involves its interaction with the metabotropic glutamate receptor. By binding to this receptor, the compound modulates the receptor’s activity, which in turn affects various signaling pathways within the cell. This modulation can lead to changes in neurotransmitter release and neuronal excitability, making it a potential therapeutic agent for neurological conditions.
Comparación Con Compuestos Similares
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride can be compared with other similar compounds, such as:
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide: The non-hydrochloride form of the compound.
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide acetate: Another salt form with different solubility and stability properties.
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide sulfate: A sulfate salt form with unique chemical properties.
The uniqueness of this compound lies in its specific interaction with the metabotropic glutamate receptor, which distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
4-amino-N-tert-butylcyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAJIVSXHDWGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCC(CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)

![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)


![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)



![(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE](/img/structure/B2386031.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2386032.png)

